

Plazomicin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: Plazomicin

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Introduction

Plazomicin is a next-generation semisynthetic aminoglycoside antibiotic designed to combat multidrug-resistant Gram-negative bacteria.[1][2] A derivative of sisomicin, its chemical structure has been strategically modified to overcome common aminoglycoside resistance mechanisms, particularly those mediated by aminoglycoside-modifying enzymes (AMEs). This document provides a comprehensive overview of the chemical and physical properties of **plazomicin**, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

Plazomicin's unique structure, featuring a hydroxy-aminobutyric acid (HABA) substituent at position 1 and a hydroxyethyl group at the 6'-position of the sisomicin core, is central to its enhanced antibacterial activity and stability against many AMEs.[3]

Table 1: Chemical and Physical Properties of **Plazomicin**

Property	Value	Source
IUPAC Name	(2S)-4-amino-N- [(1R,2S,3S,4R,5S)-5-amino-4- [[[(2S,3R)-3-amino-6-[(2- hydroxyethylamino)methyl]-3,4- -dihydro-2H-pyran-2-yl]oxy]-2- [(2R,3R,4R,5R)-3,5-dihydroxy- 5-methyl-4- (methylamino)oxan-2-yl]oxy]-3- hydroxycyclohexyl]-2- hydroxybutanamide	PubChem
CAS Number	1154757-24-0	ChemicalBook
Molecular Formula	C25H48N6O10	PubChem
Molecular Weight	592.69 g/mol	DrugBank
Melting Point	>185°C (decomposition)	ChemicalBook[4]
Solubility	Water: 12.3 mg/mL	DrugBank[5]
pKa (Strongest Acidic)	12.48	DrugBank[5]
pKa (Strongest Basic)	9.89	DrugBank[5]
logP	-2.2	DrugBank[5]

Mechanism of Action

Plazomicin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the binding of **plazomicin** to the bacterial 30S ribosomal subunit.



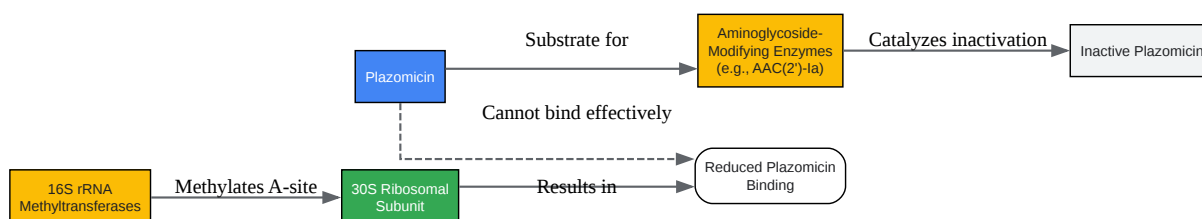
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Plazomicin's mechanism of action leading to bacterial cell death.

The binding of **plazomicin** to the A-site of the 16S rRNA within the 30S ribosomal subunit interferes with the fidelity of mRNA translation.[6] This disruption leads to the incorporation of incorrect amino acids, resulting in the production of nonfunctional or toxic proteins, which ultimately leads to bacterial cell death.

Mechanisms of Resistance

While **plazomicin** is designed to evade many AMEs, resistance can still emerge through several mechanisms.



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